3-(2-Chloro-4-ethoxyphenyl)benzoic acid
Description
3-(2-Chloro-4-ethoxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a 2-chloro-4-ethoxyphenyl group attached to the benzoic acid backbone at the 3-position. This compound is structurally characterized by:
- Benzoic acid core: Provides carboxylic acid functionality, enabling interactions with biological targets or solvents.
- Substituents: 2-Chloro group: Enhances lipophilicity and may influence electronic properties.
Properties
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-2-19-12-6-7-13(14(16)9-12)10-4-3-5-11(8-10)15(17)18/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTLBWDTURPDLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683376 | |
| Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-88-6 | |
| Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-ethoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow systems offer advantages in terms of safety and efficiency, particularly for exothermic reactions .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloro-4-ethoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: MCPBA in an organic solvent.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields oxidized derivatives, while reduction with LiAlH4 produces reduced forms of the compound.
Scientific Research Applications
3-(2-Chloro-4-ethoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3-(2-Chloro-4-ethoxyphenyl)benzoic acid with analogs from the evidence:
Key Observations :
Extraction and Diffusivity Behavior
Evidence from emulsion liquid membrane studies () highlights that benzoic acid derivatives with higher lipophilicity (e.g., unsubstituted benzoic acid) exhibit faster extraction rates due to favorable distribution coefficients. For example:
- Benzoic acid : Extraction rate >98% in <5 minutes (distribution coefficient m = 12.5).
- Acetic acid : Slower extraction due to lower m (~0.8).
Inference for Target Compound :
The 2-chloro-4-ethoxy substituents likely increase lipophilicity compared to acetic acid, suggesting rapid extraction akin to benzoic acid. However, steric effects from the ethoxy group may reduce diffusivity relative to simpler analogs.
Metabolic and Fragmentation Profiles
Positional isomerism significantly impacts metabolic pathways. For example:
- 3-(sulfooxy)benzoic acid (): Undergoes fragmentation via loss of sulfoxy and carboxylic acid groups, yielding diagnostic ions (e.g., m/z 153, 109).
- Target Compound : The 3-position substitution may stabilize intermediates during metabolism, analogous to sulfonated isomers in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
